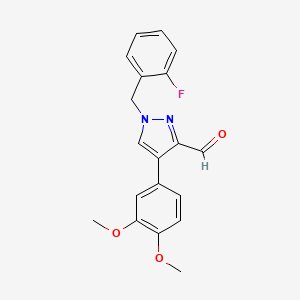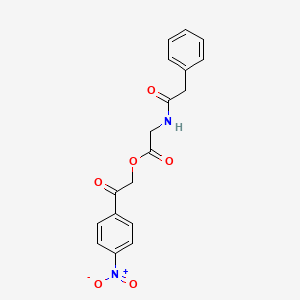
4-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-3-carbaldehyde
Overview
Description
4-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-3-carbaldehyde, also known as DPF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPF is a pyrazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-3-carbaldehyde is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of alpha-amylase, an enzyme that is involved in the digestion of carbohydrates.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been found to reduce the levels of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been found to reduce the levels of glucose and insulin in diabetic animals. Additionally, this compound has been found to increase the levels of superoxide dismutase (SOD), an enzyme that is involved in the detoxification of reactive oxygen species.
Advantages and Limitations for Lab Experiments
4-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-3-carbaldehyde has several advantages for lab experiments. Firstly, this compound is relatively easy to synthesize, making it readily available for research purposes. Secondly, this compound has been found to exhibit potent pharmacological effects, making it a promising candidate for drug development. However, this compound also has some limitations for lab experiments. For example, this compound has been found to exhibit low solubility in water, which may limit its bioavailability in vivo.
Future Directions
There are several future directions for the research on 4-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-3-carbaldehyde. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, studies are needed to evaluate the safety and efficacy of this compound in vivo. Additionally, studies are needed to explore the potential applications of this compound in other fields, such as agriculture and material science. Finally, studies are needed to develop novel derivatives of this compound with improved pharmacological properties.
Conclusion
In conclusion, this compound is a pyrazole derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been found to exhibit potent pharmacological effects. However, further studies are needed to elucidate the mechanism of action of this compound and to evaluate its safety and efficacy in vivo. Future research on this compound may lead to the development of novel drugs and materials with improved properties.
Scientific Research Applications
4-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-3-carbaldehyde has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have reported the use of this compound as a potential anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. This compound has also been found to exhibit anti-oxidant and anti-microbial properties.
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-18-8-7-13(9-19(18)25-2)15-11-22(21-17(15)12-23)10-14-5-3-4-6-16(14)20/h3-9,11-12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMSAGRVMPPOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(N=C2C=O)CC3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4725415.png)
![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4725427.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4725428.png)
![N-(2-hydroxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4725433.png)
![1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanone](/img/structure/B4725446.png)
![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4725452.png)
![3,3'-thiobis[N-(2-methoxyphenyl)propanamide]](/img/structure/B4725457.png)
![1-[2-(4-morpholinyl)ethyl]-3-(2-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4725462.png)
![2-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4725470.png)
![6-(2-furylmethyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4725473.png)


![2-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4725493.png)
![4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B4725498.png)